molecular formula C7H15NO2 B569768 D-Alanine, N-butyl- (9CI) CAS No. 124151-46-8

D-Alanine, N-butyl- (9CI)

Cat. No.: B569768
CAS No.: 124151-46-8
M. Wt: 145.202
InChI Key: DVVNPYAVFWSKAB-ZCFIWIBFSA-N
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Description

"D-Alanine, N-butyl- (9CI)" is a synthetic derivative of the non-proteinogenic amino acid D-alanine, where the amino group is substituted with a butyl moiety. The "9CI" designation refers to its nomenclature in the 9th Collective Index of Chemical Abstracts Service (CAS), indicating its standardized chemical naming and classification.

D-Alanine itself is a key component in bacterial cell wall biosynthesis, where it forms part of the D-alanyl-D-alanine dipeptide—a substrate for penicillin-binding proteins targeted by antibiotics like vancomycin . For instance, structurally related D-alanine derivatives, such as Flamprop-M-methyl, are utilized as herbicides .

Properties

CAS No.

124151-46-8

Molecular Formula

C7H15NO2

Molecular Weight

145.202

IUPAC Name

(2R)-2-(butylamino)propanoic acid

InChI

InChI=1S/C7H15NO2/c1-3-4-5-8-6(2)7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10)/t6-/m1/s1

InChI Key

DVVNPYAVFWSKAB-ZCFIWIBFSA-N

SMILES

CCCCNC(C)C(=O)O

Synonyms

D-Alanine, N-butyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • Biosynthetic Pathways : D-Alanine is synthesized by racemization of L-alanine in bacteria .
  • Thermal Stability : Neutron diffraction studies reveal that D-alanine undergoes hydrogen bond rearrangements at low temperatures, unlike L-alanine .

N-Substituted D-Alanine Derivatives

(a) Flamprop-M-methyl (CAS 63729-98-6)

  • Structure : N-benzoyl-N-(3-chloro-4-fluorophenyl)-D-alanine.
  • Application : Herbicide targeting grassy weeds .
  • Key Feature : The bulky aromatic substituents enhance target specificity but reduce solubility compared to simpler alkyl derivatives.

(b) D-Alanine, N-(ethoxycarbonyl)- (CAS 148731-47-9)

  • Structure: Ethoxycarbonyl group attached to the amino group.
  • Application : Intermediate in peptide synthesis; the ethoxycarbonyl group acts as a protective moiety .

(c) Boc-Protected D-Alanine Derivatives

  • Example: 3-[[(1,1-Dimethylethoxy)carbonyl]amino]-D-alanine (CAS 259825-43-9).
  • Application : Used in isotopic labeling (e.g., deuterated forms) for NMR and mass spectrometry studies .

Comparison with N-butyl Derivative :

Property D-Alanine, N-butyl- (9CI) Flamprop-M-methyl D-Alanine, N-(ethoxycarbonyl)- Boc-D-Alanine
Molecular Formula C₇H₁₅NO₂ (inferred) C₁₇H₁₅ClFNO₃ C₆H₁₁NO₄ C₈H₁₆N₂O₄
Substituent N-butyl Aryl/benzoyl Ethoxycarbonyl tert-butyloxycarbonyl
Solubility Likely lipophilic Low Moderate Low (organic solvents)
Application Research chemical Herbicide Synthetic intermediate Spectroscopy

Physicochemical Properties and Stability

  • Lipophilicity : The N-butyl group in "D-Alanine, N-butyl- (9CI)" likely increases lipophilicity compared to polar derivatives like D-alanine or N-ethoxycarbonyl variants. This property could enhance membrane permeability in drug design.
  • Stability : Carbamate-linked derivatives (e.g., N-ethoxycarbonyl) are hydrolytically stable under neutral conditions but cleaved under acidic/basic conditions . The N-butyl variant may exhibit similar stability.

Q & A

Q. What are the recommended synthetic routes for preparing N-butyl-substituted D-alanine derivatives, and how can their enantiomeric purity be validated?

N-substituted D-alanine derivatives, such as D-Alanine, N-(ethoxycarbonyl)- (9CI), are typically synthesized via nucleophilic substitution or carbamate coupling reactions. For N-butyl derivatives, alkylation of D-alanine’s amino group using butyl halides in alkaline conditions is common . To ensure enantiomeric purity, chiral chromatography (e.g., HPLC with a chiral stationary phase) or polarimetry should be employed. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) can confirm structural integrity, while circular dichroism (CD) verifies stereochemical configuration .

Q. How does N-butyl substitution impact the physicochemical properties of D-alanine, and what analytical techniques are critical for characterization?

N-alkylation increases hydrophobicity and alters solubility, which can be quantified via logP measurements. Techniques like Fourier-transform infrared spectroscopy (FTIR) identify functional groups (e.g., C=O stretching in carbamate derivatives), while X-ray crystallography resolves 3D structures. For dynamic behavior, nuclear Overhauser effect (NOE) NMR experiments assess conformational stability .

Q. What is the role of D-alanine derivatives in bacterial peptidoglycan biosynthesis, and how does N-butyl substitution affect this pathway?

D-Alanine is essential for peptidoglycan cross-linking, forming D-Ala-D-Ala dipeptides via D-alanine ligase. N-alkyl derivatives like N-butyl-D-alanine may act as substrate analogs, potentially inhibiting ligase activity. Competitive inhibition assays using purified enzymes (e.g., from E. coli or M. smegmatis) and radiolabeled substrates (e.g., 14C-D-alanine) can test this hypothesis .

Advanced Research Questions

Q. How do N-butyl-D-alanine derivatives interact with D-alanine racemase, and what experimental strategies can elucidate their inhibitory mechanisms?

D-Alanine racemase (Alr) converts L-alanine to D-alanine, a target for antibiotics like D-cycloserine (DCS). N-butyl derivatives may compete with natural substrates. To study this:

  • Perform enzyme kinetics (Km and Vmax shifts) using recombinant Alr .
  • Use isothermal titration calorimetry (ITC) to measure binding affinities.
  • Analyze structural interactions via cryo-EM or X-ray crystallography of enzyme-inhibitor complexes .
  • Validate in vivo effects using M. smegmatis mutants overexpressing Alr (e.g., strain GPM14, which shows 20-fold higher racemase activity) .

Q. Can N-butyl-D-alanine derivatives overcome bacterial resistance mediated by D-alanine racemase overexpression?

In DCS-resistant mutants (e.g., M. smegmatis GPM14), Alr overexpression reduces drug efficacy. To test N-butyl derivatives:

  • Compare minimum inhibitory concentrations (MICs) against wild-type vs. Alr-overexpressing strains.
  • Conduct transcriptomic profiling (RNA-seq) to identify resistance-linked pathways.
  • Use Northern blotting to quantify alrA mRNA levels post-treatment .

Q. What role does stereochemistry play in the biological activity of N-butyl-D-alanine derivatives, and how can researchers optimize chiral specificity?

D-Alanine’s stereochemistry is critical for binding to enzymes like Alr and ligases. To optimize chirality:

  • Synthesize both D- and L-isoforms and compare activity via enzyme inhibition assays .
  • Use molecular docking simulations (e.g., AutoDock Vina) to predict binding poses.
  • Apply QSAR models to correlate N-alkyl chain length/stereochemistry with bioactivity .

Methodological Considerations

Q. How can researchers resolve contradictory data on the efficacy of D-alanine analogs in mycobacterial studies?

Discrepancies may arise from species-specific enzyme affinities or cell wall permeability. Mitigation strategies include:

  • Comparative proteomics to quantify Alr and ligase expression across species.
  • Permeability assays using fluorescent analogs (e.g., NBD-labeled derivatives).
  • Metabolomic profiling to track intracellular analog concentrations .

Q. What in vitro and in vivo models are suitable for studying N-butyl-D-alanine derivatives as antimicrobial agents?

  • In vitro : Use M. tuberculosis H37Rv or Bacillus subtilis for initial screens.
  • In vivo : Test efficacy in murine TB models, monitoring bacterial load reduction and toxicity.
  • 3D tissue models (e.g., lung organoids) can bridge gap between cell-based and animal studies .

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